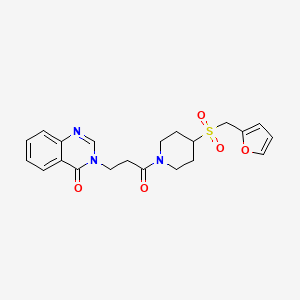

![molecular formula C18H13F3N2O B2682873 6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one CAS No. 922901-40-4](/img/structure/B2682873.png)

6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

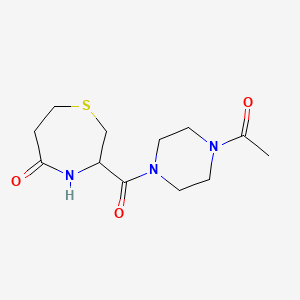

Compound 3 was synthesized by chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75 and the higher temperature will decrease its yield . The key intermediate 8- (3- (trifluoromethyl)phenyl)-6-methyl- [1,2,4]triazolo [4,3- b] pyridazin-3 (2H)-one (5) was prepared by 3 and NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis

The molecular weight of 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one is 330.31. The dihedral angle between the phenyl ring and the best mean-plane of the pyridazine ring is 53.27° .Chemical Reactions Analysis

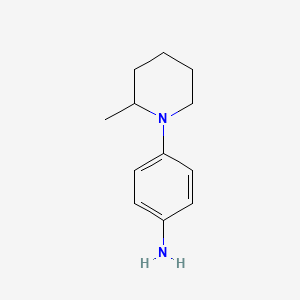

The pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and the compounds such as 7-fluoro and 5-keto-5 H -indeno (1,2-c)pyridazines were found to be antihypertensive .Physical and Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Applications De Recherche Scientifique

Anticonvulsant Activity

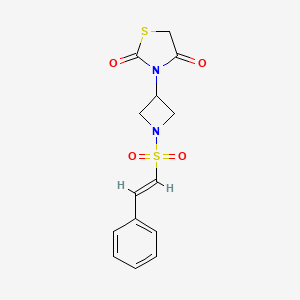

Research has shown that derivatives of 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one exhibit significant anticonvulsant activity. For instance, 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, synthesized from a related precursor, have been tested for their anticonvulsant properties and found to exhibit significant activity (Samanta et al., 2011).

Herbicidal and Bleaching Activities

Substituted pyridazinone compounds, including those with a trifluoromethylphenyl group, have been found to inhibit the Hill reaction and photosynthesis, accounting for their phytotoxicity and utility as herbicides. Some of these compounds demonstrate resistance to metabolic detoxication in plants and possess additional biological properties, such as interference with chloroplast development, making them potent herbicides (Hilton et al., 1969).

Cognitive Disorders Treatment

Certain pyridazin-3-one derivatives have been identified as potent, selective histamine H3 receptor inverse agonists with potential applications in treating attentional and cognitive disorders. These compounds exhibit high affinity for human and rat H3 receptors, demonstrating ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).

Antiplatelet and Hypotensive Activities

The synthesis and pharmacological evaluation of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown that these compounds possess significant antiplatelet aggregation and hypotensive actions, with some being substantially more effective than traditional treatments like acetylsalicylic acid (Thyes et al., 1983).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic/solvation behavior of pyridazinone derivatives, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in various solvents have been studied to address issues related to their weak aqueous solubility and toxicity. These studies help in understanding the dissolution and solvation behavior of these compounds in different solvent mixtures (Shakeel et al., 2017).

Mécanisme D'action

Target of Action

Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .

Mode of Action

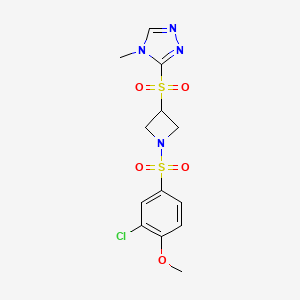

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and predicted melting and boiling points, suggest that it may have certain pharmacokinetic characteristics .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s physical properties, such as its predicted melting and boiling points, suggest that it may be stable under a range of environmental conditions .

Safety and Hazards

Orientations Futures

Several 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .

Propriétés

IUPAC Name |

6-phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-6-13(7-9-15)12-23-17(24)11-10-16(22-23)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPCPQZGHXDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)

![5-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)

![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2682812.png)